Cas no 1539924-56-5 (4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-)

4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-
-
- インチ: 1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11)
- InChIKey: AZYSPDABCYYXJA-UHFFFAOYSA-N
- ほほえんだ: C1(CC)=NC(Cl)=C(C)C(N)=N1
4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363298-10.0g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-363298-1.0g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363298-0.5g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 0.5g |
$713.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044783-1g |
6-Chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-363298-2.5g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-363298-5.0g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-363298-0.05g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-363298-0.1g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-363298-0.25g |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
1539924-56-5 | 0.25g |
$683.0 | 2023-03-02 |
4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-に関する追加情報
Introduction to 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- (CAS No. 1539924-56-5)
4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-, identified by its Chemical Abstracts Service (CAS) number 1539924-56-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative belongs to the pyrimidine family, a class of nitrogen-containing organic compounds that are widely recognized for their biological and pharmacological importance. Pyrimidines are fundamental structural components of nucleic acids, such as DNA and RNA, and their derivatives have been extensively explored for their potential therapeutic applications.
The molecular structure of 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl features a pyrimidine core substituted with a chlorine atom at the 6-position, an ethyl group at the 2-position, and a methyl group at the 5-position. This specific arrangement of functional groups imparts unique chemical properties to the compound, making it a valuable scaffold for drug discovery and development. The presence of electron-withdrawing and electron-donating groups enhances its reactivity and binding affinity, which are critical factors in designing molecules with desired pharmacological activities.
In recent years, there has been growing interest in pyrimidine derivatives as potential candidates for treating various diseases, including cancer, infectious diseases, and inflammatory disorders. The structural versatility of pyrimidines allows for the synthesis of a wide array of derivatives with tailored biological activities. 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl, with its distinct substitution pattern, has been investigated for its pharmacokinetic properties and potential interactions with biological targets.
One of the most compelling aspects of this compound is its role in medicinal chemistry research. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of pyrimidine can modulate kinases and other enzymes that play a crucial role in cancer progression. The chlorine substituent at the 6-position enhances the compound's ability to interact with hydrophobic pockets of target proteins, improving its binding affinity.
The ethyl and methyl groups contribute to the steric and electronic properties of 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl, influencing its solubility, metabolic stability, and distribution within biological systems. These factors are essential in determining the compound's efficacy and safety profile when used in therapeutic contexts. Furthermore, the compound's ability to undergo further chemical modifications makes it a versatile building block for generating libraries of analogs for high-throughput screening.
Recent advancements in computational chemistry have accelerated the discovery process for pyrimidine-based drugs. Molecular modeling techniques allow researchers to predict the binding modes of 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl with various biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental approaches, leading to more efficient drug design strategies.
In clinical research, 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl has been explored as part of preclinical studies aimed at identifying novel therapeutic agents. Its derivatives have shown promise in inhibiting pathways associated with chronic diseases such as diabetes and cardiovascular disorders. The compound's ability to cross cell membranes and reach intracellular targets makes it an attractive candidate for developing treatments that require systemic action.
The synthesis of 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of chlorine atoms at specific positions requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies have been developed to improve yields and purity, ensuring that the final product meets stringent quality standards for further investigation.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic solutions. Pyrimidine derivatives like 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl represent a cornerstone of modern drug discovery efforts. Their structural complexity allows for fine-tuning of biological activity through rational design or structure-based drug optimization approaches.
The future prospects for this compound are promising, with ongoing research focusing on expanding its pharmacological applications. Collaborative efforts between academia and industry are essential in translating laboratory findings into clinical trials that can ultimately benefit patients worldwide. The versatility of 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl ensures that it will remain a key player in pharmaceutical innovation for years to come.
1539924-56-5 (4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-) 関連製品
- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)
- 1214381-91-5(3'-Fluoro-4-nitrobiphenyl-3-carboxylic acid)
- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)
- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)
- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)
- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)
- 1949816-68-5(methyl 2-[2-imino-6-(methylsulfanyl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate hydrobromide)
- 5507-44-8(Diethoxymethylvinylsilane)
- 52648-05-2((6-Methylheptyl)triphenylphosphonium Bromide)


